molecular formula C7H9BO2 B052725 Benzylboronic Acid CAS No. 4463-42-7

Benzylboronic Acid

Cat. No.: B052725
CAS No.: 4463-42-7
M. Wt: 135.96 g/mol
InChI Key: HBWDWGMBZIFBQE-UHFFFAOYSA-N
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Description

Benzylboronic acid is an organoboron compound with the chemical formula C7H9BO2. It is a derivative of boronic acid where a benzyl group is attached to the boron atom. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields, including medicinal chemistry and materials science.

Mechanism of Action

Target of Action

Benzylboronic acid primarily targets benzylic and allylic alcohols, aldehydes, and ketones . It also interacts with benzylic halides and Grignard reagents . These targets play a crucial role in various chemical reactions, particularly in the synthesis of boronic esters .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. For instance, it can undergo a reductive coupling with benzylic halides in the presence of pinacolborane . In this process, pinacolborane acts as both an electrophile and a reducing agent to regenerate an organomagnesium species in situ .

In another reaction, this compound can react with Grignard reagents to afford the corresponding pinacolboronates . The initially formed dialkoxy alkylborohydride intermediate quickly eliminates hydridomagnesium bromide and affords the product boronic ester .

Biochemical Pathways

This compound is involved in the synthesis of boronic acids and boronates . It participates in the C-B bond formation, which is a key step in the synthesis of boronic acids and boronates . The compound is also involved in the Bamford–Stevens reaction, a chemical reaction whereby treatment of tosylhydrazones with strong base gives alkenes .

Pharmacokinetics

For instance, its ability to react with various substrates and form boronic esters could potentially influence its absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in chemical reactions. For example, it can facilitate the formation of boronic esters, which are valuable compounds in organic synthesis . Additionally, it can participate in the Bamford–Stevens reaction, leading to the formation of alkenes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain bases can facilitate its reactions . Moreover, the reaction conditions, such as temperature and solvent, can also affect the compound’s action . For example, the reaction of this compound with Grignard reagents occurs at ambient temperature in tetrahydrofuran .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylboronic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive coupling reactions using benzyl halides and pinacolborane. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form benzyl alcohols or benzaldehydes.

    Reduction: It can be reduced to form benzylboronates or other boron-containing compounds.

    Substitution: this compound can participate in substitution reactions, where the benzyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Benzylboronates.

    Substitution: Various substituted benzyl derivatives.

Comparison with Similar Compounds

    Phenylboronic Acid: Similar to benzylboronic acid but with a phenyl group instead of a benzyl group.

    Allylboronic Acid: Contains an allyl group attached to the boron atom.

    Vinylboronic Acid: Contains a vinyl group attached to the boron atom.

Uniqueness: this compound is unique due to its specific reactivity and the stability of the benzyl group. This makes it particularly useful in applications where a stable yet reactive boronic acid derivative is required.

Properties

IUPAC Name

benzylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO2/c9-8(10)6-7-4-2-1-3-5-7/h1-5,9-10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWDWGMBZIFBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC1=CC=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462176
Record name Benzylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4463-42-7
Record name Benzylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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